molecular formula C20H21N5 B11990399 N,N-dimethyl-4-[5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]aniline

N,N-dimethyl-4-[5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]aniline

Cat. No.: B11990399
M. Wt: 331.4 g/mol
InChI Key: ZLGUIXOUPKHWJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-4-[5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]aniline is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a triazolopyrimidine core, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of N,N-dimethyl-4-[5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]aniline can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .

Chemical Reactions Analysis

N,N-dimethyl-4-[5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]aniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizers like NaOCl, Pb(OAc)4, and MnO2, as well as more environmentally friendly options like PIFA and I2/KI . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]aniline involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of various enzymes and receptors, including CDK2/cyclin A2, JAK1, and JAK2 . These interactions result in the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Properties

Molecular Formula

C20H21N5

Molecular Weight

331.4 g/mol

IUPAC Name

N,N-dimethyl-4-[5-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]aniline

InChI

InChI=1S/C20H21N5/c1-14-4-6-15(7-5-14)18-12-19(25-20(23-18)21-13-22-25)16-8-10-17(11-9-16)24(2)3/h4-13,19H,1-3H3,(H,21,22,23)

InChI Key

ZLGUIXOUPKHWJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=CC=C(C=C4)N(C)C

Origin of Product

United States

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